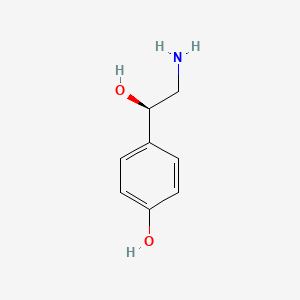

(R)-octopamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

876-04-0 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

InChI Key |

QHGUCRYDKWKLMG-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O |

Other CAS No. |

104-14-3 |

physical_description |

Solid |

Synonyms |

4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of R Octopamine

De Novo Biosynthesis Pathway from Tyrosine

The principal pathway for (R)-octopamine synthesis originates from the amino acid tyrosine nih.govdovepress.comresearchgate.netacs.organnualreviews.orgresearchgate.netmdpi.comtaylorandfrancis.comjneurosci.orgelifesciences.orgjneurosci.org. This process involves two key enzymatic steps.

Tyrosine Decarboxylase (TDC) Activity in Tyramine (B21549) Synthesis

The initial step in the de novo synthesis of octopamine (B1677172) is the decarboxylation of tyrosine to produce tyramine (TA). This conversion is catalyzed by the enzyme tyrosine decarboxylase (TDC), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor nih.govdovepress.comresearchgate.netacs.organnualreviews.orgresearchgate.nettaylorandfrancis.comelifesciences.orgjneurosci.orgwikipedia.orgfrontiersin.orgmdpi.comebi.ac.ukmdpi.com. In Drosophila melanogaster, the Tdc2 gene plays a significant role in this process, with its expression being particularly important in certain tissues such as the prothoracic gland (PG) jneurosci.orgpnas.orgsdbonline.org. The activity of TDC is essential for generating tyramine, the direct precursor for octopamine synthesis annualreviews.orgmdpi.comtaylorandfrancis.com.

Tyramine β-Hydroxylase (TβH) Role in this compound Formation

Following the formation of tyramine, the subsequent step involves the hydroxylation of tyramine to yield octopamine. This reaction is catalyzed by tyramine β-hydroxylase (TβH), an enzyme that functions as a copper-dependent monooxygenase and shares similarities with mammalian dopamine (B1211576) β-hydroxylase (DBH) nih.govdovepress.comresearchgate.netbioscientifica.comacs.organnualreviews.orgresearchgate.netmdpi.comelifesciences.orgjneurosci.orgsdbonline.orgnih.govasm.orgasm.org. TβH introduces a hydroxyl group at the β-carbon of tyramine, resulting in the formation of octopamine. Studies in Drosophila melanogaster have identified the Tbh gene, and its null mutations lead to a complete cessation of octopamine biosynthesis mdpi.comnih.gov. TβH is recognized as a potentially rate-limiting enzyme in octopamine synthesis in eukaryotic organisms acs.org. While specific details on the stereoselectivity of TβH for the (R)-enantiomer are not always explicitly stated, the described biosynthetic pathway leads to the production of the biologically active this compound.

Genetic Regulation of Biosynthetic Enzymes

The enzymes involved in octopamine biosynthesis are subject to genetic regulation, ensuring appropriate levels of the amine. Genes such as Tdc2 and Tbh are critical for OA production in Drosophila jneurosci.orgelifesciences.orgjneurosci.orgpnas.orgsdbonline.orgnih.gov. Research indicates that Tdc2 is the predominant Tdc gene responsible for octopamine and tyramine biosynthesis within specific tissues like the prothoracic gland pnas.orgsdbonline.org. Disruptions in Tdc2 or Tbh can significantly reduce octopamine levels, leading to observable physiological effects, such as altered sleep patterns jneurosci.orgjneurosci.org. Furthermore, transcription factors like FOXO can influence the activity of these biosynthetic enzymes, thereby modulating catecholamine metabolism, particularly under stress conditions biologists.com.

Salvage Pathways and Intermediary Metabolism

Beyond the de novo synthesis, alternative or "salvage" pathways for octopamine production have been proposed. These may involve the hydroxylation of L-tyrosine to L-DOPA, followed by decarboxylation to dopamine, subsequent dehydroxylation to tyramine, and finally, hydroxylation to octopamine researchgate.netresearchgate.net. These routes can potentially bypass the direct decarboxylation of tyrosine by TDC in tyramine synthesis researchgate.netresearchgate.netasm.orgasm.org. The precise physiological significance of these salvage pathways in insects is still under investigation but may contribute to tyramine availability under certain circumstances researchgate.netresearchgate.net. Octopamine can also serve as a substrate for other metabolic transformations, such as N-methylation to form synephrine (B1677852) dovepress.comresearchgate.netacs.org.

Enzymatic Inactivation and Degradation Mechanisms

Following its synthesis and release, octopamine is enzymatically inactivated and degraded to terminate its signaling activity and facilitate the recycling of its components.

Acetylation and Succinylation Pathways in Biogenic Amine Deactivation

A primary mechanism for octopamine inactivation in insects is N-acetylation, a process catalyzed by N-acetyltransferases, which converts octopamine into N-acetyl-octopamine, thereby reducing its biological activity dovepress.comresearchgate.netnih.govnih.govresearchgate.net. This pathway is considered a major route for deactivating biogenic amines within the insect central nervous system dovepress.com.

In Caenorhabditis elegans, N-succinylation represents another significant pathway. Here, octopamine is converted into succinylated derivatives, which can function as signaling molecules (ascarosides) in addition to serving as a means of deactivation nih.govnih.govresearchgate.netcore.ac.uk. This succinylation pathway, alongside acetylation, highlights a bimodal strategy for biogenic amine deactivation nih.govnih.govresearchgate.net.

Other identified pathways for octopamine inactivation include N-methylation, which converts octopamine to synephrine but appears to be of lesser importance for inactivation compared to acetylation dovepress.comresearchgate.net. Additionally, conjugation reactions involving β-alanine, γ-glutamylation, and sulfate (B86663) conjugation have been reported as potential routes for octopamine degradation dovepress.comresearchgate.net.

R Octopamine Receptor Systems and Intracellular Signal Transduction

Classification and Molecular Diversity of (R)-Octopamine Receptors

This compound receptors are a diverse group of proteins that have been classified based on their structural similarities to vertebrate adrenergic receptors, as well as their pharmacological profiles and downstream signaling pathways. nih.govnih.govmdpi.com This classification system has evolved from one based on tissue preparations to a more refined molecular and phylogenetic approach following the cloning and characterization of these receptors. nih.govresearchgate.net

Octopamine (B1677172) receptors belong to the Class A (Rhodopsin-like) G-protein coupled receptor (GPCR) superfamily. researchgate.netnih.govmdpi.comnih.govnih.gov Like other GPCRs, they are characterized by a seven-transmembrane domain structure connected by intracellular and extracellular loops. mdpi.com Upon the binding of an extracellular ligand such as this compound, these receptors undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G-proteins, thereby initiating a signaling cascade. nih.govnih.gov This activation leads to changes in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca²⁺), which in turn modulate various cellular functions. nih.gov

Based on structural and functional similarities to vertebrate α-adrenergic receptors, this group is further divided into two main subtypes. researchgate.netresearchgate.net

Octα1R (α1-adrenergic-like): Also known as OAMB, this receptor subtype primarily signals through the Gq class of G-proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular Ca²⁺ levels. nih.govnih.gov In some systems, activation of Octα1R has also been linked to increases in cAMP. nih.govnih.gov These receptors are involved in processes such as appetitive olfactory learning and memory. mdpi.comsdbonline.org

Octα2R (α2-adrenergic-like): This subtype is more closely related to vertebrate α2-adrenergic receptors. mdpi.com Activation of Octα2R typically leads to the inhibition of adenylyl cyclase via the Gi class of G-proteins, resulting in a decrease in intracellular cAMP levels. nih.govmdpi.com In Drosophila, an orthologous receptor has also been shown to respond to serotonin (B10506). nih.gov

Sharing sequence homology and signaling properties with vertebrate β-adrenergic receptors, the OctβR group is the most diverse, with at least three subtypes identified in insects like Drosophila melanogaster. researchgate.netnih.govnih.govresearchgate.net

Octβ1R, Octβ2R, and Octβ3R: These receptors primarily couple to the Gs class of G-proteins. mdpi.com Their activation stimulates adenylyl cyclase, leading to an elevation of intracellular cAMP levels. nih.govmdpi.com These subtypes show distinct expression patterns throughout development and across different tissues, suggesting they mediate diverse and specific physiological functions. nih.gov For instance, they have been implicated in modulating learning, locomotion, feeding, ovulation, and metamorphosis. mdpi.commdpi.comnih.govsdbonline.org

This is a distinct class of receptors that can be activated by both this compound and its precursor, tyramine (B21549). nih.govnih.gov These receptors, also referred to as TAR1, often exhibit a higher affinity for tyramine. nih.govflybase.org A key feature of Oct-TyrR is their ability to display agonist-specific coupling, meaning they can activate different second messenger pathways depending on which ligand is bound. flybase.orgnih.gov For example, the receptor can couple to G-proteins that inhibit adenylyl cyclase. nih.gov This dual sensitivity allows for complex and nuanced regulation of cellular activity.

| Receptor Class | Subtype | Primary G-Protein Coupling | Principal Second Messenger Effect |

|---|---|---|---|

| Alpha-Adrenergic-like (OctαR) | Octα1R (OAMB) | Gq | ↑ Intracellular Ca²⁺ |

| Octα2R | Gi | ↓ Intracellular cAMP | |

| Beta-Adrenergic-like (OctβR) | Octβ1R | Gs | ↑ Intracellular cAMP |

| Octβ2R | Gs | ↑ Intracellular cAMP | |

| Octβ3R | Gs | ↑ Intracellular cAMP | |

| Octopamine/Tyramine | Oct-TyrR | Variable (e.g., Gi) | Variable (e.g., ↓ Intracellular cAMP) |

Phylogenetic analyses of biogenic amine receptors across various invertebrate species have clarified the evolutionary relationships between different octopamine receptor subtypes. nih.gov These studies confirm the classification into distinct α-adrenergic-like, β-adrenergic-like, and octopamine/tyramine receptor clades. nih.govmdpi.com

Phylogenetic trees show that OctβR subtypes cluster with vertebrate β-adrenergic receptors. nih.gov Similarly, Octα1R receptors are shown to be closely related to invertebrate-type dopamine (B1211576) receptors, while Octα2R receptors form a sister group with vertebrate α2-adrenergic receptors. nih.govmdpi.com These relationships are observed across a wide range of arthropods, including insects like the fruit fly (Drosophila melanogaster), honeybee (Apis mellifera), American cockroach (Periplaneta americana), and the silkworm (Bombyx mori), as well as in other invertebrates like mites. mdpi.comnih.govresearchgate.netresearchgate.net The conservation of these receptor classes across diverse species highlights their fundamental importance in invertebrate physiology.

Ligand-Receptor Interactions and Binding Specificity

The interaction between this compound and its receptors occurs within a binding pocket formed by the transmembrane (TM) helices of the GPCR. nih.govmdpi.com The specificity and affinity of this binding are determined by key amino acid residues within this pocket.

Molecular docking and mutagenesis studies have identified several conserved residues critical for ligand binding in Class A GPCRs. nih.govacs.org

An aspartic acid (D) residue in TM3 is considered a crucial interaction point, forming a salt bridge with the protonated amino group of this compound. nih.govmdpi.com

A cluster of serine (S) residues within TM5 is believed to form hydrogen bonds with the hydroxyl groups on the phenyl ring and the ethylamine (B1201723) side chain of the this compound molecule. nih.govmdpi.com

Conserved aromatic residues, such as phenylalanine (F) and tryptophan (W) in TM6 and TM7, may contribute to binding through π-π stacking interactions with the aromatic ring of this compound, which helps to stabilize the ligand in the binding pocket. nih.govmdpi.com

In silico docking studies have shown a preference for the this compound stereoisomer over the (S)-octopamine form in the majority of octopamine receptors, indicating that the architecture of the binding pocket is stereoselective. nih.govacs.org This binding event triggers a conformational change in the receptor, particularly an outward movement of the cytoplasmic end of TM6, which facilitates the coupling and activation of intracellular G-proteins. nih.gov

| Transmembrane Helix (TM) | Conserved Residue | Putative Interaction with this compound |

|---|---|---|

| TM3 | Aspartic Acid (D) | Ionic interaction with the protonated amine group |

| TM5 | Serine (S) | Hydrogen bonding with hydroxyl groups |

| TM6 / TM7 | Phenylalanine (F), Tryptophan (W) | π-π stacking with the aromatic ring |

Stereoselective Interactions with this compound

Octopamine receptors exhibit a clear preference for one of the two stereoisomers of octopamine. Research, including in silico molecular docking studies, has demonstrated a stereoselective preference for the (R)-enantiomer of octopamine over the (S)-enantiomer in the majority of OARs. acs.org This stereoselectivity is crucial for the specific physiological actions initiated by the endogenous ligand. The precise three-dimensional arrangement of functional groups in this compound allows for optimal interaction with the chiral binding pocket of the receptor, leading to effective receptor activation.

Critical Amino Acid Residues for Ligand Binding and Receptor Activation

The specific binding and activation of octopamine receptors by this compound are governed by interactions with key amino acid residues within the receptor's transmembrane (TM) helices. Site-directed mutagenesis and homology modeling studies across different insect species have identified several conserved residues that are critical for this process.

An aspartic acid (Asp) residue in TM3 and serine (Ser) residues in TM5 are consistently found to be vital for agonist binding and receptor function. researchgate.netnih.gov In the silkworm Bombyx mori β-adrenergic-like OAR (BmOAR2), Asp115 in TM3, Ser202 in TM5, and Tyr300 in TM6 are essential for this compound binding and subsequent receptor activation. researchgate.net Homology models suggest that the β-hydroxyl and amino groups of this compound interact with Asp115, while the phenolic hydroxyl group forms hydrogen bonds with Ser202 and Tyr300. researchgate.net Similarly, in an α-adrenergic-like OAR from the mosquito Anopheles gambiae (AgOAR45B), Asp100 (TM3) and Ser206 and Ser210 (TM5) are important for its agonistic function. nih.gov Molecular dynamics simulations also indicated a potential role for a glutamic acid (Glu) residue (E161) in TM4 in ligand recognition. nih.gov

| Receptor/Species | Residue | Location | Proposed Interaction with this compound | Reference |

|---|---|---|---|---|

| BmOAR2 (Bombyx mori) | Asp115 | TM3 | β-hydroxyl group and α-amino group | researchgate.net |

| Ser202 | TM5 | Phenolic hydroxyl group | researchgate.net | |

| Tyr300 | TM6 | Phenolic hydroxyl group | researchgate.net | |

| AgOAR45B (Anopheles gambiae) | Asp100 | TM3 | Agonist binding | nih.gov |

| Ser206 | TM5 | Agonist binding | nih.gov | |

| Ser210 | TM5 | Agonist binding | nih.gov | |

| PaOctβ2R (Periplaneta americana) | Asp146, Ser235/239 | TM3, TM5 | Amine group and hydroxyl group, respectively | mdpi.com |

Structure-Activity Relationships of Agonists and Antagonists at Receptor Subtypes

The interaction of various compounds with octopamine receptors is dictated by their specific chemical structures. Quantitative structure-activity relationship (QSAR) studies have been employed to understand the molecular features that confer agonist or antagonist properties.

For antagonists targeting the locust nervous system, key physicochemical parameters influencing activity include hydrophobicity, dipole moment, and molecular shape. nih.gov Greater activity is associated with molecules that are more hydrophobic, have a greater dipole moment, and possess a smaller shape index. nih.gov

For agonists, modifications to the octopamine structure can significantly alter efficacy. Studies on N-alkylated derivatives of octopamine interacting with the Bombyx mori receptor BmOAR1 revealed that the size of the N-alkyl group is a critical determinant of agonist activity. nih.gov The potency of these derivatives was found to be in the order of: CH₃ > (H) > C₂H₅. nih.gov While linear alkyl chains of three or more carbons showed no activity, a cyclized C3 alkyl group (forming a pyrrolidine (B122466) ring) exhibited significant agonist activity, suggesting that the receptor has a small, constrained space around the amine-binding site. nih.gov

Downstream Signaling Cascades

Upon binding of this compound, OARs undergo a conformational change that activates intracellular G-proteins, initiating distinct downstream signaling cascades. The specific pathway activated depends on the receptor subtype and the type of G-protein it couples to (e.g., Gs, Gi, or Gq). mdpi.com

Cyclic AMP (cAMP) Modulation via Adenylyl Cyclase Activation or Inhibition

A primary signaling pathway for octopamine receptors involves the modulation of the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). cusabio.com

β-adrenergic-like OARs typically couple to stimulatory G-proteins (Gs). mdpi.com Activation of the Gs protein leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme that catalyzes the conversion of ATP to cAMP. mdpi.comreactome.orgyoutube.com The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various target proteins to elicit a cellular response. cusabio.comyoutube.com Receptors such as PaOctβ2R in the American cockroach and BmOAR2 in the silkworm have been shown to mediate their effects through this Gs-adenylyl cyclase-cAMP pathway. researchgate.netmdpi.com

α₂-adrenergic-like OARs , in contrast, are known to couple to inhibitory G-proteins (Gi). mdpi.com When activated, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. mdpi.comyoutube.com

This dual regulation allows this compound to either increase or decrease cellular activity depending on the receptor subtype expressed in the target tissue.

Intracellular Calcium (Ca²⁺) Mobilization and Phospholipase C (PLC) Activation

Another major signaling route, primarily associated with α₁-adrenergic-like OARs , is the mobilization of intracellular calcium (Ca²⁺). nih.govmdpi.com This pathway is initiated by the coupling of the activated receptor to Gq-type G-proteins. mdpi.com

The activated Gq protein stimulates the enzyme Phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ is a small, water-soluble molecule that diffuses into the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which serves as the cell's primary intracellular Ca²⁺ store. nih.govscienceopen.com This binding opens the IP₃ receptor channels, causing a rapid release of stored Ca²⁺ into the cytosol and a sharp increase in the intracellular Ca²⁺ concentration. nih.govnih.gov This calcium signal then triggers various cellular processes.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Pathways

The second product of PIP₂ hydrolysis, diacylglycerol (DAG), remains in the plasma membrane and serves as an activator for another crucial family of enzymes: Protein Kinase C (PKC). nih.govreactome.org The activation of PKC is a key downstream event following Ca²⁺ mobilization.

For full activation, many PKC isoforms require both DAG and the elevated intracellular Ca²⁺ levels resulting from IP₃-mediated release. nih.govnih.gov Once activated, PKC translocates from the cytosol to the plasma membrane. reactome.orgreactome.org It then phosphorylates a wide array of substrate proteins on their serine and threonine residues, thereby modulating their activity and influencing diverse cellular functions. In the context of octopamine signaling, the PLC-DAG-PKC pathway has been implicated in processes such as receptor desensitization, where PKC phosphorylates the octopamine receptor itself, leading to a termination of the signal. nih.gov

Integration of Multiple Second Messenger Systems

This compound receptors demonstrate the ability to engage and integrate multiple second messenger pathways, allowing for complex and nuanced cellular responses. The primary signaling cascades involve cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca²⁺), often with significant crosstalk between them. nih.govresearchgate.netnih.gov

Octopamine receptors are broadly classified based on their signaling properties, drawing parallels to vertebrate adrenergic receptors. researchgate.netmdpi.com β-adrenergic-like octopamine receptors (OctβR) typically couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netmdpi.com Conversely, α-adrenergic-like octopamine receptors can be further divided. Some, like the OAMB receptor in Drosophila, can couple to Gq proteins, activating phospholipase C (PLC). nih.govresearchgate.net PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular Ca²⁺ stores and activate protein kinase C (PKC), respectively. researchgate.net Other α-adrenergic-like receptors may couple to Gi proteins, which inhibit adenylyl cyclase activity, thereby decreasing cAMP levels. researchgate.netnih.gov

A notable example of dual signaling capacity is the OAMB receptor, which has been shown to stimulate both cAMP accumulation and increases in intracellular Ca²⁺ upon octopamine binding. nih.gov This dual activation allows for a more integrated cellular response than would be possible through a single pathway. For instance, in the context of ovulation in Drosophila, the Octβ2R receptor has been shown to recruit both protein kinase A (PKA), a downstream effector of cAMP, and Ca²⁺/calmodulin-sensitive protein kinase II (CaMKII), indicating a convergence of the cAMP and Ca²⁺ pathways. plos.org This suggests that Octβ2R can activate multiple signaling cascades to induce a physiological process. plos.org

The integration of these pathways can be cooperative or antagonistic. For example, PKA, activated by the cAMP pathway, can phosphorylate and modulate the activity of components in other signaling cascades, such as PLC. nih.govnih.gov This crosstalk ensures a highly regulated and specific cellular outcome in response to an octopaminergic signal. The ability of a single receptor to activate multiple second messenger systems, and the subsequent interaction between these pathways, represents a sophisticated mechanism for fine-tuning cellular responses to this compound. scilit.com

Table 1: this compound Receptor Subtypes and Associated Second Messenger Pathways

| Receptor Subtype | G-Protein Coupling (Typical) | Primary Second Messenger Pathway | Secondary/Integrated Pathways | References |

|---|---|---|---|---|

| α-adrenergic-like (e.g., OAMB) | Gq / Gs | ↑ Intracellular Ca²⁺ (via PLC/IP₃/DAG) | ↑ cAMP | researchgate.netnih.govresearchgate.net |

| α-adrenergic-like (α2-like) | Gi | ↓ cAMP (inhibition of adenylyl cyclase) | - | researchgate.netnih.gov |

| β-adrenergic-like (e.g., Octβ1R, Octβ2R, Octβ3R) | Gs | ↑ cAMP (activation of adenylyl cyclase) | ↑ Intracellular Ca²⁺ (e.g., via CaMKII) | researchgate.netplos.orgsdbonline.orgnih.gov |

Autoregulation of Receptor Activity (e.g., Octβ2R autoreceptors)

The activity of octopaminergic neurons is subject to autoregulation, a process where the neurotransmitter binds to receptors on the presynaptic terminal of the same neuron from which it was released, thereby modulating its own synthesis, release, and synaptic plasticity. sdbonline.orgnih.gov This feedback mechanism is crucial for maintaining signaling homeostasis and adapting synaptic strength.

A well-documented example of this phenomenon is observed at the Drosophila larval neuromuscular junction (NMJ), involving the antagonistic actions of two β-adrenergic-like octopamine receptors, Octβ2R and Octβ1R, which function as autoreceptors on octopaminergic nerve terminals. sdbonline.org

The Octβ2R autoreceptor is part of a positive-feedback loop that promotes synaptic growth. sdbonline.org When this compound is released, it binds to presynaptic Octβ2R, activating a cAMP-dependent pathway that leads to the activation of the transcription factor CREB (cAMP response element-binding protein). sdbonline.org This signaling cascade promotes the extension of new octopaminergic nerve endings and synaptic boutons. sdbonline.org This mechanism is not only crucial for the structural plasticity of the octopaminergic neuron itself but also influences the growth of adjacent glutamatergic neuromuscular arbors, which also express Octβ2R. sdbonline.org This positive feedback is particularly important in response to physiological stimuli like starvation, which leads to increased locomotor activity and associated synaptic expansion. sdbonline.org

To prevent runaway synaptic growth, a negative regulatory mechanism is essential. This "brake" is provided by the Octβ1R autoreceptor. sdbonline.org Octβ1R also resides on the presynaptic terminals of octopaminergic neurons but exerts an opposing effect to Octβ2R. sdbonline.org Upon binding this compound, Octβ1R activates an inhibitory G-protein subunit (Goα), which in turn inhibits cAMP production. sdbonline.org By limiting cAMP levels, Octβ1R signaling antagonizes the growth-promoting effects of the Octβ2R-cAMP-CREB pathway, thus inhibiting synaptic expansion. sdbonline.org Therefore, the dynamic balance between the stimulatory activity of Octβ2R and the inhibitory influence of Octβ1R provides a sophisticated autoregulatory system for controlling the structural and functional plasticity of octopaminergic synapses. sdbonline.org

Receptor Expression Profiling and Localization

The physiological effects of this compound are determined not only by the signaling pathways of its receptors but also by their precise location and timing of expression within the organism.

Spatial and Temporal Expression Patterns in Nervous Systems and Peripheral Tissues

The expression of this compound receptors is widespread yet distinct for each subtype, with patterns that change throughout development. researchgate.netsdbonline.org In Drosophila, all octopamine receptors show broad neuronal expression in the adult brain, but with unique, discernible patterns for each receptor type. nih.gov High concentrations of octopamine receptors are found in key processing centers of the insect brain, such as the mushroom bodies and optic lobes, consistent with octopamine's role in learning, memory, and sensory processing. nih.gov

Expression is not limited to the central nervous system (CNS). Receptors are also found in a variety of peripheral tissues. For example, in Drosophila larvae, Octβ1R, Octβ2R, and Octβ3R are expressed in the salivary glands, while Octβ2R and Octβ3R are also found in the midgut. researchgate.netsdbonline.org In adult flies, all three of these β-adrenergic-like receptors are expressed in the CNS, as well as in the ovary and testis, implicating them in reproductive processes. researchgate.net Specifically, Octβ2R is crucial in the oviduct epithelium for ovulation. plos.orgresearchgate.net Furthermore, reduced expression of Octβ1R in adult muscles has been shown to abolish exercise-induced improvements in endurance and cardiac performance, highlighting its role in peripheral tissues. sdbonline.org

The temporal expression of these receptors is also tightly regulated. In Drosophila, there is a developmental switch in the expression of Octβ1R and Octβ2R. Octβ1R is expressed at high levels in first instar larvae and at low levels in third instar larvae. researchgate.net Conversely, Octβ2R expression is low in the first instar and high in the third instar, suggesting different roles for these receptors at different larval stages. researchgate.net This dynamic expression across different tissues and developmental stages allows this compound to mediate a wide array of physiological functions throughout the life of the insect.

**Table 2: Spatial and Temporal Expression of Select this compound Receptors in *Drosophila melanogaster***

| Receptor | Developmental Stage | Tissue/Location | References |

|---|---|---|---|

| Octβ1R | First Instar Larva | High levels | researchgate.net |

| Third Instar Larva | Low levels | researchgate.net | |

| Larva | Salivary glands, imaginal discs | researchgate.netsdbonline.org | |

| Adult | CNS, ovary, testis, muscles | sdbonline.orgresearchgate.net | |

| Octβ2R | First Instar Larva | Low levels | researchgate.net |

| Third Instar Larva | High levels | researchgate.net | |

| Larva | Salivary glands, imaginal discs, midgut | researchgate.netsdbonline.org | |

| Adult | CNS, ovary, testis, oviduct epithelium | plos.orgresearchgate.net | |

| Octβ3R | Larva | Salivary glands, imaginal discs, midgut, ring gland, gonads | researchgate.netsdbonline.org |

| Adult | CNS, ovary, testis | researchgate.net | |

| OAMB | Adult | CNS (notably mushroom bodies), oviduct epithelium | nih.govsdbonline.orgnih.gov |

Subcellular Localization and Functional Compartmentation

The function of this compound receptors is further defined by their specific subcellular localization, which creates functional compartments for signaling. Receptors can be located on presynaptic terminals, where they often function as autoreceptors, or on postsynaptic membranes, where they mediate the response in the target neuron. nih.gov

The presynaptic localization of autoreceptors like Octβ1R and Octβ2R at the Drosophila NMJ is a clear example of functional compartmentation. sdbonline.orgnih.gov Their presence on the axon terminal allows for direct feedback control of neurotransmitter release and synaptic structure. sdbonline.org In addition to this presynaptic role, octopamine receptors are also found postsynaptically. For instance, Octβ2Rs are present on glutamatergic motor neurons, allowing octopamine to modulate the growth of these excitatory inputs. sdbonline.org The co-expression of different octopamine receptors, or octopamine receptors with receptors for other neurotransmitters like glutamate, on the same downstream neuron indicates a potential convergence of signaling pathways at the cellular level. nih.gov

Within the cell, receptors can be targeted to specific domains. In neurons, this could mean localization to dendrites, axons, or the soma, which would influence whether the receptor is involved in input integration, output modulation, or global changes in cell excitability. The OAMB receptor, for example, is highly enriched in the mushroom bodies of Drosophila, a brain region critical for learning and memory, suggesting its compartmentalized function in these cognitive processes. nih.gov This precise subcellular targeting ensures that this compound signaling occurs at the right place and time, allowing for specific and localized modulation of neuronal circuits and physiological processes.

Physiological and Behavioral Modulations by R Octopamine in Invertebrates

Neurophysiological Functions and Neural Circuit Modulation

Octopamine (B1677172) significantly impacts the function and plasticity of invertebrate nervous systems, modulating neuronal activity and shaping neural circuit dynamics.

Octopamine is a key modulator of synaptic plasticity and the structural organization of neural circuits in invertebrates sdbonline.orgnih.govnih.gov. In species like Drosophila, octopaminergic signaling, particularly through Octβ2R autoreceptors, facilitates the growth and maintenance of octopaminergic neuronal arbors. This process is dependent on electrical activity and contributes to the expansion of excitatory glutamatergic neuromuscular junctions sdbonline.orgnih.gov. This autoregulatory mechanism is implicated in responses to stimuli such as food deprivation, promoting increased locomotion and synaptic remodeling sdbonline.orgnih.gov. By influencing synaptic function and structure, octopamine acts as an invertebrate analog to adrenergic ligands that regulate plasticity in vertebrate systems sdbonline.orgnih.govnih.gov.

Octopamine plays a vital role in maintaining neuronal integrity and function, especially under stressful conditions. Studies on unmyelinated axons have demonstrated that octopamine can stabilize conduction reliability during hypoxic stress researchgate.netnih.gov. For instance, research on the Drosophila descending contralateral motor neuron (DCMD) axon revealed that octopamine application attenuated the hypoxia-induced reduction in conduction velocity, thereby preserving high-frequency neuronal signaling nih.gov. This suggests that octopamine acts as a protective agent, helping neurons maintain their operational capacity in challenging environments.

Table 1: Effect of Octopamine on Conduction Velocity in Unmyelinated Axons Under Hypoxic Stress

| Condition | Conduction Velocity (relative change) | Notes |

| Normoxia (Control) | Baseline | Intact trachea |

| Hypoxia | Reduced | 45 min exposure, significant decrease compared to normoxia |

| Hypoxia + Octopamine | Stabilized (less reduced) | 45 min exposure, attenuated hypoxia-induced loss compared to Hypoxia |

Data derived from studies on the DCMD axon in Drosophila nih.gov.

Central pattern generators (CPGs) are neural circuits that produce rhythmic motor patterns, and octopamine is a significant modulator of these systems in invertebrates researchgate.netnih.gov. In crustaceans, octopamine influences CPG networks, such as the pyloric rhythm in the crab stomatogastric ganglion, by acting on both the CPG neurons and the axons of descending modulatory projection neurons nih.gov. Furthermore, octopamine modulates the CPG responsible for flight in insects like Manduca sexta, impacting motor output and rhythmic behaviors researchgate.net. These modulatory actions are crucial for adapting motor patterns to varying physiological and environmental cues.

Stress Response and Adaptive Physiology

Octopamine is intrinsically linked to an organism's ability to respond to stress and adapt its physiology for survival and performance.

Octopamine is widely recognized as the invertebrate equivalent of vertebrate adrenaline and noradrenaline, playing a central role in "fight-or-flight" responses and general arousal states biologists.comwikipedia.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.comnih.gov. It functions as an alerting signal, promoting wakefulness and enhancing motor activity biologists.comnih.govmdpi.com. In aggressive encounters, octopamine acts as a key mediator of motivational states, increasing the propensity to fight and amplifying aggressive behaviors across various insect species researchgate.netnih.govscienceopen.comjneurosci.org. During stressful periods, the release of octopamine prepares the organism for heightened activity and increased energy expenditure researchgate.netmdpi.comdovepress.com.

A critical function of octopamine in invertebrates is the regulation and mobilization of energy reserves, including lipids and carbohydrates, to meet increased physiological demands researchgate.netbiologists.comnih.govnih.govnih.govfrontiersin.orgresearchgate.net. It acts as a starvation signal, promoting lipid mobilization and influencing metabolic rate nih.govnih.govresearchgate.net. For example, in the nematode Caenorhabditis elegans, nutrient deprivation up-regulates octopaminergic signaling, which in turn enhances lipid hydrolysis and improves survival rates under starvation conditions nih.gov. In Drosophila melanogaster, flies lacking octopamine exhibit increased body fat deposits, reduced physical activity, and a diminished metabolic resting rate, indicating octopamine's role in promoting an energy expenditure metabolic mode nih.gov. Conversely, enhancing octopamine release stimulates activity and energy expenditure nih.gov. Octopamine also influences glucose homeostasis by modulating insulin (B600854) release, which affects glucose uptake and fat mobilization nih.govnih.gov.

Table 2: Metabolic and Survival Phenotypes Associated with Octopamine Deficiency in Drosophila melanogaster

| Trait | Octopamine-Deficient Flies (tβh mutants) | Control Flies | Notes |

| Starvation Resistance | Increased | Baseline | Flies lacking OA are more resistant to starvation. |

| Life Span | Substantially Reduced | Baseline | Overall life span is reduced. |

| Body Fat Deposits | Increased | Baseline | Higher accumulation of fat. |

| Physical Activity | Reduced | Baseline | Lower levels of spontaneous movement. |

| Metabolic Resting Rate | Reduced | Baseline | Lower basal energy expenditure. |

| Insulin Release | Increased | Baseline | Higher rates of insulin release, potentially affecting glucose uptake and metabolism. |

Data derived from studies on Drosophila melanogaster nih.gov.

Table 3: Role of Octopamine in Lipid Mobilization and Starvation Survival in C. elegans

| Condition | Lipid Droplet Quantity (Intestine) | Starvation Survival (3 days) | Notes |

| Well-fed (Control) | Baseline | Baseline | |

| Starved (Wild-type) | Reduced (~60%) | Baseline | Nutrient deprivation leads to lipid mobilization. |

| Starved (tbh-1 mutant, OA-deficient) | Not affected (comparable to WT) | Lower | OA deficiency impairs survival under starvation, despite similar lipid mobilization capacity. |

| Starved (tbh-1 mutant + exogenous OA) | Not specified | Restored to WT levels | Exogenous octopamine application rescues the reduced survival phenotype in OA-deficient mutants, suggesting OA's protective role. |

Data derived from studies on C. elegans nih.gov.

Compound List:

(R)-Octopamine (OA)

Tyramine (B21549) (TA)

Adrenaline

Dopamine (B1211576) (DA)

Serotonin (B10506) (5-HT)

Reproductive Physiology and Mating Behaviors

Octopamine significantly influences various aspects of invertebrate reproductive physiology, impacting egg development, egg laying, pheromonal communication, and mating behaviors. These effects are mediated through octopaminergic neurons that innervate reproductive tissues and central nervous system regions involved in reproductive control nih.govnih.govtandfonline.com.

Oogenesis and Ovulation Regulation

Octopamine plays a vital role in regulating oogenesis, the process of egg development, and ovulation, the release of mature eggs nih.govplos.orgnih.govdntb.gov.ua. In insects like Rhodnius prolixus, octopamine signaling is essential for normal oogenesis and controls ovulation by modulating follicle rupture nih.gov. Studies indicate that octopamine influences the titers of juvenile hormone (JH), a key hormone regulating oogenesis, and plays a role in the regulation of vitellogenin, a major yolk protein precursor plos.org. In Drosophila melanogaster, octopaminergic neurons innervate the female reproductive system, regulating oogenesis and ovulation through specific receptors such as OAα1R and OAβ2R plos.org. The octopamine receptor Octβ2R has been identified as essential for ovulation and fertilization in D. melanogaster, with its absence leading to severe egg-laying defects researchgate.net.

Modulation of Oviposition

The act of oviposition, or egg-laying, is also modulated by octopamine plos.orgnih.govfrontiersin.org. Octopamine can influence the myogenic activity of reproductive muscles, including those of the oviducts and bursa, often by reducing muscle contractions nih.govbiologists.com. In Locusta migratoria, octopamine has been shown to inhibit oviduct contractions, impacting oviposition biologists.com. In R. prolixus, octopamine decreases spontaneous contractions of the oviducts and bursa, an effect mediated via increases in cyclic AMP (cAMP) biologists.com. Furthermore, octopamine administration has been shown to accelerate egg laying in R. prolixus females, underscoring its facilitative role in this process nih.gov. In Plutella xylostella, exogenous octopamine and tyramine were found to induce oviposition in virgin females, suggesting a role for octopaminergic signaling in this behavior frontiersin.org.

Sex Pheromone Biosynthesis and Release

Octopamine plays a significant role in the termination of sex pheromone biosynthesis in moths, such as Helicoverpa armigera nih.govresearchgate.net. Research indicates that increased octopamine titers in older female moths correlate with decreased sex pheromone release. Octopamine treatment led to a significant reduction in sex pheromone production, thereby diminishing the female's ability to attract males and reducing subsequent male acceptance nih.govresearchgate.net. This inhibitory effect is mediated through octopamine receptors (OctβR), which are key in regulating sex pheromone biosynthesis by suppressing the signaling of pheromone biosynthesis activating neuropeptides (PBANs) nih.govresearchgate.net.

Influence on Courtship and Mating Durations

Octopamine is implicated in modulating various reproductive behaviors, including courtship and mating nih.govdovepress.comnih.gov. In Drosophila melanogaster, octopaminergic neurons are involved in regulating courtship behavior, and their activation can influence the choice between mating partners and alter courtship durations biorxiv.orgnih.govplos.org. Studies have shown that activating octopamine neurons can enhance male-male courtship behavior and affect the duration of specific courtship actions like wing extension nih.gov. Furthermore, octopamine receptors located in brain regions involved in decision-making are necessary for ovulation and sperm release from spermathecae, and octopamine signaling can influence mating duration frontiersin.org.

Interactions with Juvenile Hormone Metabolism

The influence of octopamine on reproductive physiology is closely linked to its interactions with the juvenile hormone (JH) pathway plos.orgdntb.gov.uanih.govbiologists.compnas.org. Octopamine signaling can affect the biosynthesis of JH, a critical hormone for oogenesis and reproductive development in insects plos.orgpnas.org. In R. prolixus, reducing octopamine levels through RNA interference targeting the enzyme tyramine β-hydroxylase (TβH) impairs reproduction by decreasing the expression of enzymes involved in JH biosynthesis, thereby interfering with oogenesis and oviposition dntb.gov.uanih.gov. In honeybee larvae, octopamine has been shown to stimulate the release of juvenile hormone biologists.com.

Learning and Memory Mechanisms

Octopamine is a well-established neuromodulator in invertebrate learning and memory processes, particularly in insects like Drosophila and crickets researchgate.netnih.govdovepress.comnih.govoup.comnih.govsdbonline.orgfrontiersin.orgjneurosci.orgnih.gov. Its primary site of action in the brain for these functions is often the mushroom bodies, complex neuropils crucial for olfactory learning and memory nih.govnih.gov.

Octopamine modulates synaptic plasticity within the mushroom bodies, influencing how sensory information is processed and stored nih.govnih.gov. In Drosophila, octopamine signaling, mediated by receptors like Octβ1R and OAMB, is vital for both aversive and appetitive olfactory learning oup.comnih.govsdbonline.orgjneurosci.org. For instance, Octβ1R in specific mushroom body neurons processes aversive learning, while its presence in projection neurons mediates appetitive learning nih.govjneurosci.org. Octopamine signaling has been shown to enhance aversive odor learning, often through interactions with dopamine pathways oup.comjneurosci.org. In crickets, octopamine neurons are implicated in mediating reward prediction error in appetitive learning, and their activity is crucial for associating conditioned stimuli with rewards or punishments frontiersin.orgnih.gov.

Compound List:

this compound (OA)

Tyramine (TA)

Norepinephrine

Adrenaline

Dopamine (DA)

Serotonin (5-HT)

Juvenile Hormone (JH)

Vitellogenin (Vg)

Proctolin

Pheromone Biosynthesis Activating Neuropeptide (PBAN)

Methoprene tolerant (Met)

Taiman (Tai)

20-hydroxyecdysone (B1671079) (20E)

GABA

Glutamate

Acetylcholine

Calcium (Ca²⁺)

Cyclic AMP (cAMP)

Matrix metalloproteinase 2

N-methyl-d-aspartate (NMDA)

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (kainate)

Other Complex Behavioral and Physiological Manifestations

Sensory Input Desensitization and Processing

Octopamine significantly influences the way invertebrates process sensory information, primarily by modulating the sensitivity and responsiveness of sensory pathways dovepress.comresearchgate.netchemsrc.com. In insects, OA is crucial for the desensitization of sensory inputs, a mechanism that prevents overstimulation and facilitates the detection of novel stimuli dovepress.comresearchgate.netchemsrc.com. For instance, OA is involved in the dishabituation of sensory input in locusts dovepress.com. Research indicates that octopaminergic neurons can modulate the activity of sensory organs physiology.org. In the realm of visual processing, octopamine agonists such as chlordimeform (B52258) (CDM) have been shown to alter the temporal frequency tuning of motion-sensitive neurons in flies nih.govfrontiersin.org. Specifically, CDM broadens this tuning in an adapted state, suggesting that OA's impact on sensory processing is contingent upon the neuron's prior stimulation history and adaptation level nih.govfrontiersin.org. Furthermore, OA can enhance motor activity by influencing sensory-evoked responses in motor neurons, as observed in stick insects where descending octopaminergic neurons amplify depolarizing reflex-like responses triggered by leg load sensors physiology.org. This modulation of sensory pathways enables invertebrates to adapt their responses to environmental cues based on their behavioral state and prior sensory experiences nih.gov.

Regulation of Light Emission (e.g., Firefly Lantern)

Octopamine plays a pivotal role in controlling bioluminescence in fireflies, serving as a key neurotransmitter that regulates light emission from the lantern dovepress.comresearchgate.net. The precise mechanism involves octopamine triggering the release of nitric oxide (NO) scielo.brnih.govresearchgate.netgu.se. Octopamine activates nitric oxide synthase (NOS) within cells situated between nerve endings and the photocytes (light-producing cells) in the firefly lantern scielo.brnih.govresearchgate.netoup.comresearchgate.net. The released NO then acts as a signaling molecule, diffusing to the lantern mitochondria researchgate.netoup.com. Here, NO inhibits mitochondrial oxygen consumption by binding to cytochrome oxidase (COX) researchgate.netoup.com. This inhibition allows molecular oxygen, delivered via the tracheal system, to bypass the mitochondria and reach the peroxisomes, where the luciferin-luciferase reaction occurs, thus initiating light production researchgate.netoup.com. When the neural signal ceases, NO production stops, and mitochondrial respiration resumes, terminating the light flash oup.com. The presence of octopamine has been confirmed within the photomotor neurons and larval lanterns of fireflies, substantiating its direct neurotransmitter function in bioluminescence nih.gov.

| Tissue/Cell Type | Octopamine Concentration |

| Firefly photomotor neuron soma | 0.03 pmol/soma |

| Firefly photomotor neuron soma | ~2.8 mM (effective) |

Circadian Rhythm Modulation

Octopamine is recognized as a significant modulator of circadian rhythms in invertebrates, influencing sleep-wake cycles and general activity patterns frontiersin.orgmdpi.comnih.gov. In Drosophila melanogaster, OA functions as a wake-promoting neurotransmitter nih.govbiologists.com. Its effects on circadian rhythm are mediated through the activation of various G protein-coupled receptor types, which can lead to either cAMP production or Ca2+ release mdpi.com. Studies suggest that OA signaling is linked to sleep regulation, with reduced OA levels resulting in increased sleep, while OA administration promotes wakefulness biologists.comnih.gov. Furthermore, OA may influence peripheral clocks, potentially aiding in the regulation of metabolic processes associated with daily rhythms nih.gov. The expression of genes involved in OA synthesis (such as Tbh) and OA receptors (like Oamb) has been shown to be influenced by light conditions during development, indicating a connection between environmental light cues, OA signaling, and the establishment of circadian pathways frontiersin.org.

Compound List:

this compound (OA)

Tyramine (TA)

Norepinephrine

Nitric Oxide (NO)

Chlordimeform (CDM)

Luciferin

Luciferase

ATP

Nitric Oxide Synthase (NOS)

Cytochrome oxidase (COX)

G protein

cAMP

Ca2+

PKA (Protein Kinase A)

Tbh (Tyramine β-hydroxylase)

Oamb (Octopamine receptor Oamb)

Comparative Neurobiology and Evolutionary Aspects

Functional Analogy to Vertebrate Adrenergic Systems (Norepinephrine)

(R)-Octopamine is widely regarded as the invertebrate counterpart to norepinephrine (B1679862) in vertebrates. taylorandfrancis.comcaymanchem.com This functional analogy is rooted in their structural similarity and their involvement in "fight-or-flight" responses. taylorandfrancis.comuni-konstanz.de In invertebrates, particularly arthropods, this compound orchestrates a state of heightened arousal and energy mobilization, preparing the organism for action, much like norepinephrine and epinephrine (B1671497) do in mammals. taylorandfrancis.comwikipedia.org This includes modulating muscle activity, regulating energy metabolism by mobilizing lipids and carbohydrates, and influencing sensory inputs. dovepress.commdpi.com

The receptors through which this compound exerts its effects also show evolutionary relationships to vertebrate adrenergic receptors. researchgate.net Phylogenetic analyses suggest a common ancient origin for protostome octopamine (B1677172) receptors and vertebrate alpha-adrenergic receptors. researchgate.netresearchgate.net Despite this shared ancestry, there are distinct differences. For instance, while both systems can utilize cyclic AMP (cAMP) as a second messenger, the specific receptor subtypes and their coupling to intracellular signaling pathways have diverged. nih.govresearchgate.net

Table 1: Comparison of this compound and Norepinephrine Systems

| Feature | This compound System (Invertebrates) | Adrenergic System (Vertebrates) |

|---|---|---|

| Primary Ligand | This compound | Norepinephrine, Epinephrine |

| Primary Role | Neurotransmitter, Neuromodulator, Neurohormone | Neurotransmitter, Hormone |

| Key Functions | "Fight-or-flight" response, energy mobilization, sensory modulation, aggression, learning and memory. nih.govdovepress.comwikipedia.orgnih.gov | "Fight-or-flight" response, regulation of heart rate, blood pressure, arousal, and mood. biorxiv.orgnih.gov |

| Receptor Types | Octopamine receptors (e.g., Octα, Octβ) wikipedia.org | Adrenergic receptors (e.g., α1, α2, β) |

| Evolutionary Relationship | Protostome octopamine receptors are related to vertebrate α-adrenergic receptors. researchgate.netresearchgate.net | Deuterostome adrenergic receptors. |

Divergence and Conservation of this compound Signaling Across Protostomes

Within the protostomes, a major group of invertebrate animals including arthropods, molluscs, and nematodes, the this compound signaling system exhibits both conservation and divergence. researchgate.net The fundamental components of the system, including the enzymatic pathway for this compound synthesis from tyramine (B21549), are largely conserved. plos.org The structure of octopaminergic neurons, often comprising a small number of cells with extensive projections, is also remarkably similar across different insect species, suggesting a conserved architectural plan. researchgate.net

However, the functional roles and receptor subtypes of this compound can vary significantly among different protostome lineages. For example, in insects, this compound is crucial for a vast array of behaviors including flight, aggression, social interactions, and learning and memory. nih.govresearchgate.netnih.gov In gastropods, it can act as an inhibitory neurotransmitter, while in fireflies, it is an excitatory transmitter controlling bioluminescence. researchgate.net

The diversity of this compound receptors contributes to this functional divergence. Different receptor subtypes, which can be coupled to various second messenger systems like adenylyl cyclase activation or inhibition, or phospholipase C activation, allow for a wide range of cellular responses. nih.gov For instance, in Drosophila melanogaster, different octopamine receptors are involved in appetitive and aversive learning. sdbonline.orgnih.gov

Table 2: Examples of this compound Functions in Different Protostomes

| Organism Group | Key Functions of this compound |

|---|---|

| Insects (e.g., Drosophila, honeybee, locust) | Regulation of aggression, locomotion, learning and memory, energy metabolism, thermogenesis, ovulation. dovepress.comnih.govplos.orgelifesciences.org |

| Crustaceans (*e.g., crab, prawn) | Modulation of aggression (can be inhibitory), heart rate, and posture. nih.govnih.gov |

| Molluscs (e.g., Aplysia, octopus) | Can act as an inhibitory neurotransmitter; first identified in octopus salivary glands. wikipedia.orgresearchgate.net |

| Nematodes (*e.g., C. elegans) | Regulation of feeding and locomotion in response to starvation. biologists.com |

Evolutionary Significance of this compound as a Primary Neurotransmitter in Invertebrates

The evolution of the octopaminergic system appears to be a fundamental development for the success of many invertebrate lineages, particularly arthropods. researchgate.net Its role as a primary signaling molecule for orchestrating complex behaviors and physiological states has been crucial. The ability of this compound to act as a neurotransmitter, neuromodulator, and neurohormone allows for both rapid, localized signaling and widespread, sustained effects. dovepress.comtaylorandfrancis.com

The development of the octopaminergic system has been linked to the evolution of efficient locomotion, complex social behaviors, and advanced cognitive abilities in arthropods. researchgate.net For example, in honeybees, this compound is involved in the complex dance language and the division of labor within the colony. dovepress.com In locusts, it plays a role in the transition between solitary and gregarious phases. researchgate.net

Recent research has revealed that the evolutionary history of aminergic signaling is more complex than a simple vertebrate-invertebrate divide. biorxiv.org Studies on slowly evolving marine taxa like the annelid Platynereis dumerilii have shown the coexistence of norepinephrine, octopamine, and tyramine signaling systems in the same animal. biorxiv.orgnih.gov This suggests that the last common ancestor of protostomes and deuterostomes possessed all three systems, and subsequent evolution involved the loss of certain systems in different lineages. biorxiv.orgnih.gov For instance, most insects lost adrenergic receptors, while most deuterostomes lost octopamine and tyramine receptors. researchgate.netbiorxiv.org

Trace Amine Status in Vertebrates: Evolutionary Byproduct vs. Modulatory Role

In vertebrates, this compound is present only in trace amounts and was long considered an evolutionary byproduct without a significant biological function. taylorandfrancis.comwikipedia.org It is synthesized through a homologous pathway to norepinephrine and can be found in the nervous system. wikipedia.org While it binds weakly to norepinephrine and epinephrine receptors, the functional significance of this interaction is unclear. wikipedia.org

However, emerging evidence suggests that this compound may have a modulatory role in the mammalian brain. northwestern.edu It binds more strongly to a class of receptors known as trace amine-associated receptors (TAARs), particularly TAAR1. wikipedia.orgnih.gov The discovery of a family of mammalian G protein-coupled receptors that are activated by trace amines, including octopamine, supports the idea that these molecules may function as true neurotransmitters in vertebrates. nih.govpnas.org

A recent study demonstrated that this compound can act as a distress signal in the mammalian brain. northwestern.edu Stressed neurons release this compound, which then signals to astrocytes to produce lactate, providing energy to the neurons and protecting them from cell death. northwestern.edu This finding suggests that far from being a mere evolutionary leftover, this compound may play a crucial role in neuroprotection and energy metabolism in the vertebrate brain. northwestern.edu This could have implications for understanding and potentially treating neurodegenerative diseases. northwestern.edu

Advanced Research Methodologies and Experimental Models in R Octopamine Studies

Genetic Manipulation and Perturbation Approaches

Genetic tools that allow for the targeted disruption or controlled expression of genes related to (R)-octopamine signaling are fundamental to elucidating its physiological roles. These approaches enable researchers to establish causal links between specific genes, neuronal activity, and behavior.

Gene silencing and editing technologies provide powerful means to investigate the function of this compound by reducing or eliminating the expression of its biosynthetic enzymes or receptors.

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) is a more recent and powerful gene-editing tool that allows for the permanent and complete knockout of a target gene. This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanism often results in mutations that render the gene non-functional. sabanciuniv.edu Researchers have used CRISPR/Cas9 to create a complete loss-of-function allele for the Oamb gene in Drosophila, confirming the results obtained through RNAi. elifesciences.org In honeybees, a baculovirus-vectored CRISPR/Cas9 system was developed to knock down the octopamine (B1677172) beta subtype 2 receptor (AmOctβ2R) in the brain, demonstrating its role in appetite regulation. sabanciuniv.edubiorxiv.org This approach overcame challenges associated with delivering the CRISPR/Cas9 system to the adult insect brain. biorxiv.orgbiorxiv.org

| Technique | Target Gene/Receptor | Model Organism | Key Finding | Reference |

|---|---|---|---|---|

| RNAi | Oamb | Drosophila melanogaster | Knockdown impaired mating-induced germline stem cell increase. | elifesciences.org |

| RNAi | AmOctαR1 | Apis mellifera (Honeybee) | Used to study the receptor's role in learning and memory. | researchgate.net |

| CRISPR/Cas9 | Oamb | Drosophila melanogaster | Complete knockout confirmed the role of Oamb in germline stem cell regulation. | elifesciences.org |

| CRISPR/Cas9 | AmOctβ2R | Apis mellifera (Honeybee) | Knockdown in the brain resulted in appetite suppression. | sabanciuniv.edubiorxiv.org |

To dissect the function of this compound in specific neuronal populations and at particular developmental stages, researchers employ conditional and cell-specific genetic systems. These tools provide spatial and temporal control over gene expression, avoiding the complications of global or developmental-long manipulations.

The GAL4/UAS system in Drosophila is a cornerstone of this approach. It is a bipartite system where the yeast transcription factor GAL4 is expressed under the control of a cell-type-specific promoter. elifesciences.org In a separate transgenic line, a gene of interest (e.g., an RNAi construct or a channel protein) is placed downstream of an Upstream Activation Sequence (UAS), to which GAL4 binds. When these lines are crossed, the gene of interest is expressed only in the cells where GAL4 is active. elifesciences.org This has been used extensively in this compound research, for instance, to drive the expression of RNAi against octopamine receptors in specific ovarian cells or prothoracic gland cells in Drosophila. elifesciences.orgsdbonline.org It has also been used to electrically silence or excite octopamine-producing neurons (identified by the Tdc2-Gal4 driver) to demonstrate their role in promoting wakefulness. jneurosci.org

A novel conditional transgenic approach was developed in mice to study the downstream effects of G-protein coupled receptor activation, mimicking octopamine signaling. nih.gov This system involves the heterologous expression of an Aplysia octopamine receptor, which is not activated by endogenous mammalian ligands. By administering this compound, researchers can specifically activate this receptor in genetically defined cell populations, leading to a transient increase in cyclic AMP (cAMP). This tool cleverly combines the spatial regulation of transgenics with the temporal control of pharmacology to study the role of the cAMP pathway, a key second messenger in octopamine signaling, in processes like memory enhancement. nih.gov

Site-directed mutagenesis is a crucial technique for understanding the molecular basis of receptor function. By systematically altering specific amino acids in a receptor's sequence, researchers can identify residues critical for ligand binding, receptor activation, and signal transduction.

Studies on octopamine/tyramine (B21549) receptors in various species have utilized this approach. For example, analysis of octopamine receptors in the mosquito Aedes aegypti identified key amino acid residues, such as an aspartic acid in transmembrane domain III and serine residues in transmembrane domain V, that are likely involved in binding this compound and tyramine. plos.org In the silkworm Bombyx mori, mutagenesis of a β-adrenergic-like octopamine receptor pinpointed specific residues essential for the interaction with this compound. ugent.be Furthermore, investigations into amitraz (B1667126) resistance in the cattle tick Rhipicephalus (Boophilus) decoloratus identified several amino acid mutations in the octopamine/tyramine receptor (OCT/Tyr) that are associated with reduced sensitivity to this acaricide, which acts as a receptor agonist. researchgate.netnih.gov

| Receptor | Model Organism | Finding from Mutagenesis/Sequence Analysis | Reference |

|---|---|---|---|

| OA/TA Receptors | Aedes aegypti | Identified an aspartic acid (TM III) and serines (TM V) as likely binding residues. | plos.org |

| β-adrenergic-like octopamine receptor | Bombyx mori | Identified specific amino acid residues involved in the interaction with this compound. | ugent.be |

| OCT/Tyr Receptor | Rhipicephalus (B.) decoloratus | Found that mutations M1G, L16F, D41G, and V72A were associated with phenotypic resistance to amitraz. | researchgate.netnih.gov |

Electrophysiological and Imaging Techniques

Directly measuring the electrical activity of neurons and visualizing the dynamics of neurotransmitter release are essential for understanding how this compound modulates neural circuits.

Electrophysiology allows for the direct measurement of the electrical properties of neurons. These techniques can be applied to isolated cells (in vitro) or within the intact nervous system of a living animal (in vivo).

In vitro whole-cell patch-clamp recordings are used to study the intrinsic properties of identified octopaminergic neurons and the effects of this compound on target cells. For example, researchers have performed patch-clamp recordings from the cell bodies of octopaminergic neurons (Tdc2-positive) in the abdominal ganglion of Drosophila, revealing heterogeneity in their excitability and regulation. frontiersin.org In the sea slug Aplysia californica, application of this compound to the buccal ganglia circuit during in vitro recordings showed that it modulates the spontaneous bursting activity of B67 motor neurons by increasing burst duration and the number of impulses per burst. nih.gov

In vivo recordings provide insight into how octaminergic signaling affects circuit function in a more physiologically relevant context. In Drosophila, the giant fiber system (GFS) is a well-defined circuit used to study synaptic transmission and plasticity. researchgate.net Electrophysiological measurements from the GFS can be used to assess how genetic manipulations of the octopaminergic system affect parameters like response latency and the stability of the response to high-frequency stimulation. researchgate.net Juxtasomal recordings in awake animals can also be performed to monitor the spontaneous spiking activity of single neurons and how they are modulated by various states and behaviors. frontiersin.org

| Technique | Preparation | Model Organism | Key Measurement/Finding | Reference |

|---|---|---|---|---|

| Whole-cell patch clamp | In vitro (abdominal ganglion) | Drosophila melanogaster | Characterized the electrophysiological excitability and regulation of Tdc2(+) neurons. | frontiersin.org |

| Extracellular/Intracellular recording | In vitro (buccal ganglia) | Aplysia californica | This compound application increased burst duration and impulse number in B67 motor neurons. | nih.gov |

| GFS recording | In vivo | Drosophila melanogaster | Measures response latency and stability to high-frequency stimulation to assess circuit function. | researchgate.net |

A significant breakthrough in studying neuromodulation has been the development of genetically encoded biosensors. These are engineered fluorescent proteins that report changes in the concentration of a specific molecule, such as this compound, in real-time.

Recently, a highly selective GPCR-activation-based (GRAB) sensor for this compound, named GRABOA1.0 , was developed. nih.gov This sensor was engineered by inserting a circularly permuted enhanced green fluorescent protein (cpEGFP) into the third intracellular loop of the Drosophila β-adrenergic-like octopamine receptor, Octβ2R. nih.gov When this compound binds to the receptor domain, the subsequent conformational change alters the fluorescence of the cpEGFP module, causing a rapid and robust increase in brightness. nih.gov

The GRABOA1.0 sensor is genetically encoded, allowing it to be expressed in specific cells for non-invasive monitoring of this compound dynamics in vivo with high spatial and sub-second temporal resolution. nih.gov Using this tool, researchers monitored this compound release in the Drosophila mushroom body, a key learning center. They discovered that this compound is released in response to both odor stimuli (the conditioned stimulus) and electric shock (the unconditioned stimulus) during aversive learning, providing new insights into its functional role in memory formation. nih.gov This technology overcomes the low temporal resolution of previous methods like microdialysis and enables the direct visualization of neurotransmitter dynamics during behavior. nih.gov

Calcium Imaging and cAMP Sensing

Understanding the downstream effects of this compound receptor activation necessitates real-time monitoring of second messengers like calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP). jneurosci.org Advanced imaging techniques using genetically encoded sensors have become indispensable for visualizing these signaling dynamics within specific cells and circuits in vivo.

Calcium Imaging: Genetically encoded calcium indicators (GECIs), such as jGCaMP7b, are used to monitor intracellular Ca²⁺ fluctuations in response to octopamine. researchgate.net In studies on Drosophila, expressing these sensors in specific cell types, like neurons and astrocytes, allows for direct observation of Ca²⁺ transients upon octopamine application. researchgate.net Research has revealed that while octopamine stimulates Ca²⁺ responses in both neurons and glial cells, the characteristics of these responses differ significantly. researchgate.net For instance, astrocytes have been shown to be more sensitive to octopamine, responding to lower concentrations, though the amplitude of the Ca²⁺ signal is greater in neurons. researchgate.net This differential signaling is thought to arise from the distinct expression patterns of G protein-coupled octopamine receptors in various brain cell types. researchgate.net

cAMP Sensing: To monitor cAMP levels, researchers employ biosensors based on Förster resonance energy transfer (FRET), such as Epac1-camps, or single fluorescent protein-based sensors. jneurosci.orgmdpi.com These sensors allow for the direct visualization of cAMP dynamics following octopamine receptor activation. jneurosci.org For example, in Drosophila mushroom bodies and projection neurons, the Epac1-camps sensor has been used to demonstrate that octopamine application leads to an increase in cAMP levels. jneurosci.org This methodology was crucial in identifying cAMP signaling as a key downstream effector for the Octβ1R receptor in olfactory learning. jneurosci.org More recently, highly specific G protein-coupled receptor (GPCR) activation-based (GRAB) sensors, like GRABOA1.0, have been developed. nih.govoup.com These sensors offer high selectivity, sub-second kinetics, and a robust fluorescent response to extracellular octopamine, enabling real-time monitoring of its release during specific behaviors like aversive learning. nih.govoup.com

Advanced Analytical Chemistry Methods for Quantitation

Accurate quantitation of this compound in biological tissues and fluids is fundamental to understanding its physiological and metabolic roles. A variety of advanced analytical chemistry methods are employed, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a widely used method for quantifying octopamine and other biogenic amines. jneurosci.orgbiologists.com This technique separates compounds in a liquid mobile phase using a stationary phase column, and the electroactive nature of octopamine allows for its sensitive detection by an electrochemical cell. jneurosci.org The method's effectiveness is demonstrated in studies analyzing biogenic amine levels in the brains of insects like the ant Formica japonica and the fruit fly Drosophila melanogaster. jneurosci.orgbiologists.com In these studies, brain homogenates are analyzed using a reversed-phase C18 column, with ECD providing selective detection of octopamine, dopamine (B1211576), and serotonin (B10506). jneurosci.orgbiologists.com This approach has been instrumental in revealing that octopamine-less Drosophila mutants accumulate the precursor tyramine and that social interactions can influence octopamine homeostasis in the ant brain. jneurosci.orgbiologists.com HPLC-ECD has also been used to detect and quantify octopamine in the flight muscles of honeybees, helping to establish its role in thermogenesis. elifesciences.orgnih.gov

Table 1: Findings from HPLC-ECD Studies on Octopamine

| Organism | Tissue Analyzed | Key Finding | Reference |

|---|---|---|---|

| Drosophila melanogaster | Brain | Tβh-null mutants lack detectable octopamine and show elevated levels of its precursor, tyramine. | jneurosci.org |

| Honeybee (Apis mellifera) | Flight Muscles (DV, DL) | Octopamine is detectable, and its concentration increases with the age of the worker bee. | elifesciences.orgnih.gov |

| Ant (Formica japonica) | Brain | Brain levels of octopamine are influenced by social interactions and food reward. | biologists.com |

Capillary Electrophoresis (CE) with Fluorescence Detection

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. frontiersin.org For the analysis of non-fluorescent compounds like octopamine, a derivatization step is required to attach a fluorescent tag, enabling highly sensitive detection by laser-induced fluorescence (LIF) or light-emitting diode (LED)-induced fluorescence. researchgate.netnih.govnih.gov A method for determining octopamine in human plasma involves pre-column derivatization with naphthalene-2,3-dicarboxaldehyde (NDA). researchgate.netnih.gov The resulting fluorescent derivative is then separated by CE and detected using a purple LED as the excitation source. researchgate.netnih.gov This approach achieves high sensitivity, with reported detection limits in the nanomolar range. researchgate.netnih.gov

Table 2: Parameters for Octopamine Analysis by CE with Fluorescence Detection

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatization Agent | Naphthalene-2,3-dicarboxaldehyde (NDA) | researchgate.netnih.gov |

| Separation Mode | Capillary Zone Electrophoresis (CZE) | frontiersin.org |

| Background Electrolyte | 25 mM sodium borate (B1201080) (pH 9.2) | researchgate.netnih.gov |

| Separation Voltage | 20 kV | researchgate.netnih.gov |

| Detection Method | Optical fiber LED-induced fluorescence | researchgate.netnih.gov |

| Limit of Detection (LOD) | 5.0 x 10⁻⁹ M | researchgate.netnih.gov |

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) offers high selectivity and sensitivity for the identification and quantitation of this compound, often coupled with a chromatographic separation front-end like liquid chromatography (LC) or ultra-high performance liquid chromatography (UHPLC). mdpi.com

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is a powerful tool for octopamine analysis in complex matrices like urine and fish samples. mdpi.comresearchgate.net This method provides excellent selectivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte. mdpi.comnist.gov Methods have been developed for the simultaneous determination of multiple biogenic amines, often involving a derivatization step with reagents like benzoyl chloride to improve chromatographic properties and ionization efficiency. mdpi.com LC-MS/MS has been applied to identify and monitor octopamine and its sulfoconjugate in human urine after oral administration. dshs-koeln.de

UHPLC-Q-TOF-MS: The combination of UHPLC with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) provides high-resolution and accurate mass data, which is valuable for both quantitation and unequivocal identification. researchgate.net This technique has been used for the simultaneous determination of aromatic biogenic amines in human urine, with a derivatization step using dansyl chloride to enhance extraction efficiency. researchgate.net

LC-Orbitrap-MS: High-resolution mass spectrometry using an Orbitrap analyzer coupled with LC (LC-HRMS) allows for the analysis of numerous compounds in a single run with high mass accuracy. csic.es A method for analyzing 43 different neurotransmitters, including octopamine, in Daphnia magna has been developed using LC-Orbitrap-MS. csic.es This technique can distinguish between isomers like octopamine and dopamine based on their different chromatographic retention times, even though they have the same exact mass. csic.es

Table 3: Comparison of Mass Spectrometry Techniques for Octopamine Analysis

| Technique | Sample Matrix | Key Features | Reference |

|---|---|---|---|

| LC-MS/MS | Human Urine, Fish | High sensitivity and selectivity via MRM; used to monitor metabolites like sulfoconjugates. | mdpi.comresearchgate.netdshs-koeln.de |

| UHPLC-Q-TOF-MS | Human Urine | Provides high-resolution, accurate mass data for confident identification. | researchgate.net |

| LC-Orbitrap-MS | Daphnia magna | Multi-analyte capability; distinguishes isomers by retention time. | csic.es |

Radioenzymatic Assays and Immunosorbent Assays (e.g., pseudo-ELISA)

Before the widespread adoption of mass spectrometry, radioenzymatic assays were a sensitive method for quantifying biogenic amines.